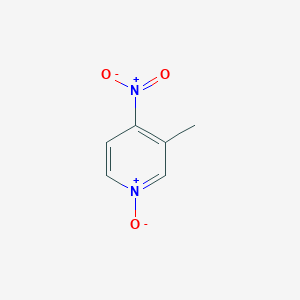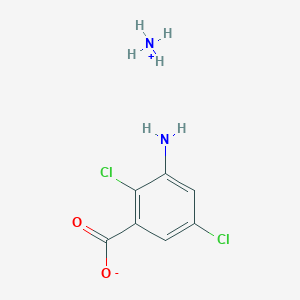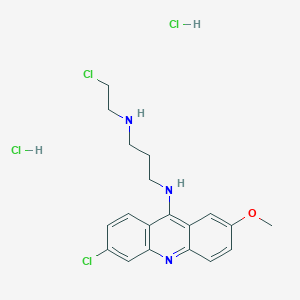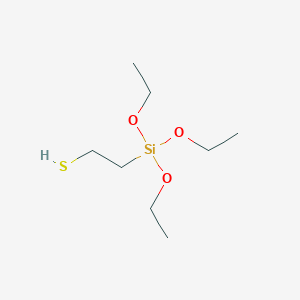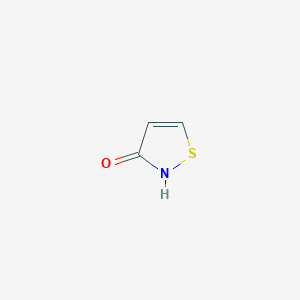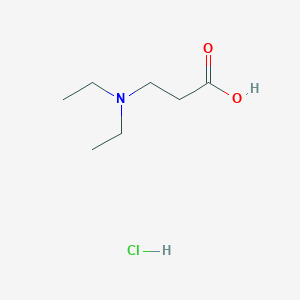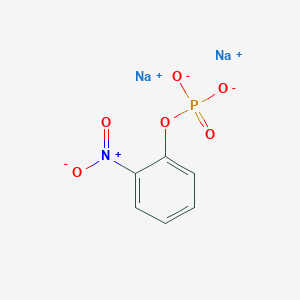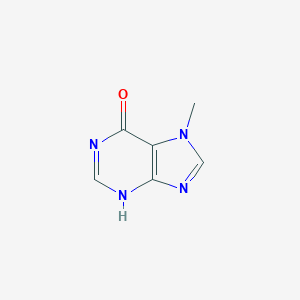
3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one
Vue d'ensemble
Description
Quinazolinone derivatives are a class of compounds that have attracted considerable interest due to their diverse pharmacological properties. The compound 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one is a variant within this class, which implies potential biological activity. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar quinazolinone derivatives, which can be used to infer the properties and potential synthesis of the compound .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the reaction of various starting materials such as anthranilic acid derivatives, aldehydes, and ketones. For instance, 3-phenyl-2-substituted-3H-quinazolin-4-ones were synthesized by reacting the amino group of 2-hydrazino-3-phenyl-3H-quinazolin-4-one with different aldehydes and ketones . Similarly, 3-phenyl-6-methyl-4(3H)-quinazolinone-2-yl-mercaptoacetic acid hydrazide was reacted with substituted aldehydes to obtain a new series of compounds . These methods could potentially be adapted to synthesize the compound of interest by incorporating a 4-chlorophenyl group and a mercapto functional group at the appropriate positions.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often elucidated using various spectroscopic techniques such as UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry. For example, the structures of a series of quinazolinone derivatives were confirmed by spectral data and microanalysis . A structural and vibrational study of a similar compound, 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one, was carried out using density functional theory (DFT) calculations, which provided insights into bond orders, charge transfers, and topological properties . These techniques could be employed to analyze the molecular structure of 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, leading to a wide range of biological activities. For instance, the reaction of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with different reagents resulted in the formation of alkyl thio derivatives, pyrazoles, pyrazolones, oxadiazole derivatives, and S-glycoside derivatives . These reactions demonstrate the chemical versatility of quinazolinone compounds and suggest possible reactions that 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one could undergo to yield new pharmacologically active derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are crucial for their pharmacological profile. While the papers provided do not directly report on the physical and chemical properties of 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one, they do mention the use of physico-chemical analysis and various spectroscopic techniques to establish the structure of synthesized quinazolinone compounds . These properties are important for understanding the compound's stability, solubility, and reactivity, which are essential for its potential use as a pharmaceutical agent.
Applications De Recherche Scientifique
Summary of the Application
The compound has potential applications in nonlinear optics, confirmed by second and third harmonic generation studies at five different characteristic wavelengths .
Methods of Application
The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level .
Results or Outcomes
The static and dynamic polarizability were found to be many-fold higher than that of urea. The second and third harmonic generation values of the molecule were found to be 56 and 158 times higher than the standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .
2. Fluorescence Properties
Summary of the Application
The compound shows different colors in different solvents when the electron withdrawing group is attached to acetophenone .
Methods of Application
An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
Results or Outcomes
The compound as a metal ion fluorescent probe has excellent selectivity for Ag+ detection .
3. Optoelectronic Device Fabrication
Summary of the Application
The compound has potential applications in optoelectronic device fabrications .
Methods of Application
The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level .
Results or Outcomes
The static and dynamic polarizability were found to be many-fold higher than that of urea. The second and third harmonic generation values of the molecule were found to be 56 and 158 times higher than the standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .
4. Anti-Inflammatory Agent
Summary of the Application
The compound has shown potential as an anti-inflammatory agent .
Methods of Application
The compound was tested for its anti-inflammatory properties using paw edema and acetic acid-induced writhings .
Results or Outcomes
The compound showed 87.4% inflammation inhibition using paw edema, and 78.5% inhibition of acetic acid-induced writhings .
5. Organic Building Blocks
Summary of the Application
The compound is used as an organic building block in various chemical reactions .
Methods of Application
The compound is used in its solid form in various chemical reactions .
Results or Outcomes
The outcomes of these reactions vary depending on the specific reaction conditions and other reactants used .
6. Anti-Inflammatory Agent
Summary of the Application
The compound has shown potential as an anti-inflammatory agent .
Methods of Application
The compound was tested for its anti-inflammatory properties using paw edema and acetic acid-induced writhings .
Results or Outcomes
The compound showed 87.4% inflammation inhibition using paw edema, and 78.5% inhibition of acetic acid-induced writhings .
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBMFWYJFRHAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145517 | |
| Record name | 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one | |
CAS RN |
1028-40-6 | |
| Record name | 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001028406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1028-40-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-CHLORO-PHENYL)-2-THIOXO-2,3-DIHYDRO-1H-QUINAZOLIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-CHLOROPHENYL)-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRY67KP65Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






